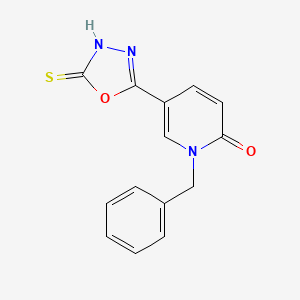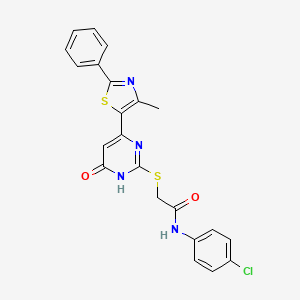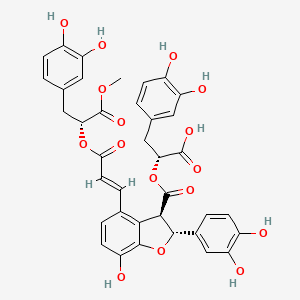
9'-Methyl lithospermate B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl lithospermate B (9-MLB) is a naturally occurring diterpenoid compound that is found in the plant Lithospermum erythrorhizon, commonly known as Gromwell. It has been studied for its potential therapeutic properties and has been used in traditional Chinese medicine for centuries. It has been found to possess anti-inflammatory, antioxidant, and anti-tumor activities. Additionally, 9-MLB has been found to be beneficial for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases.
Aplicaciones Científicas De Investigación
Polyphenolic Constituents and Derivatives
Research has isolated three lithospermic acid B ester derivatives, including 9'-methyl lithospermate B, from the dried roots of Salvia przewalskii. These derivatives are among various polyphenol compounds with potential therapeutic applications (Wu Zhi, 1999).
Metabolism and Pharmacokinetics
A study on rats explored the metabolism and pharmacokinetics of lithospermic acid B, a related compound, identifying several O-methylated metabolites, including forms of methyl lithospermate B. These findings are significant for understanding the bioactivities and potential therapeutic applications of these compounds (L. Cui et al., 2008).
Enhancing Phenolic Acid Accumulation
Research has demonstrated that methyl jasmonate can significantly increase the accumulation of lithospermic acid B in Salvia miltiorrhiza hairy root cultures. This finding is crucial for enhancing the production of active pharmaceutical compounds, including this compound (Ying Xiao et al., 2009).
Antioxidant Properties
Lithospermic acid B, closely related to this compound, has shown antioxidant properties, effectively protecting rabbit cardiocytes against oxyradical-induced necrosis. This indicates its potential as an antioxidant-based myocardial protector (K. Fung et al., 1993).
Renal Protective Effects
Magnesium lithospermate B, a derivative of lithospermic acid B, has demonstrated potential as a therapeutic agent for inhibiting the progression of renal dysfunction in rats, indicating potential similar effects of this compound in renal health (T. Yokozawa et al., 1995).
Inflammation and Colitis Treatment
Magnesium lithospermate B has shown therapeutic effects on acute and chronic colitis in mice, inhibiting the activation of inflammatory pathways. This suggests the potential use of similar compounds like this compound in treating inflammatory conditions (X. Jiang et al., 2016).
Caffeic Acid Derivatives
Studies on Lithospermum erythrorhizon cell cultures have identified lithospermic acid B as a significant constituent, implicating related compounds like this compound in the production of phenylpropanoid oligomers, which are crucial in various physiological processes (H. Yamamoto et al., 2000).
Hepatoprotective Activity
Research on Salvia miltiorrhiza, from which lithospermic acid B is derived, has shown hepatoprotective activity in liver injuries, suggesting similar potential benefits of this compound in liver health (K. Hase et al., 1997).
Cardioprotective Effects
Lithospermic acid B has demonstrated myocardial salvage effects, reducing myocardial damage in rabbit hearts, indicating potential cardioprotective roles for related compounds like this compound (K. Fung et al., 1993).
Mecanismo De Acción
Target of Action
9’-Methyl lithospermate B is a bioactive component extracted from the ethanol extract of Radix Salviae Miltiorrhizae It has been suggested that it may have a role in cardiovascular and cerebrovascular diseases .
Mode of Action
It is known to possess a variety of biological activities, especially protective effects in the cardiovascular system .
Biochemical Pathways
It is known that it has a role in the cardiovascular system, suggesting it may influence pathways related to cardiovascular function .
Pharmacokinetics
It is known to be soluble in methanol, ethanol, dmso, and other organic solvents , which may influence its bioavailability.
Result of Action
It has been suggested that it has protective effects in the cardiovascular system .
Action Environment
It is known to be a stable compound , suggesting it may have a high degree of stability under various environmental conditions.
Propiedades
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(2R,3R)-2-(3,4-dihydroxyphenyl)-4-[(E)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carbonyl]oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H32O16/c1-50-36(48)29(15-18-3-8-22(39)26(43)13-18)51-30(45)11-6-19-4-10-24(41)34-31(19)32(33(53-34)20-5-9-23(40)27(44)16-20)37(49)52-28(35(46)47)14-17-2-7-21(38)25(42)12-17/h2-13,16,28-29,32-33,38-44H,14-15H2,1H3,(H,46,47)/b11-6+/t28-,29-,32-,33+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYGJMZNCIGGFN-CNJKJOQLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C3[C@H]([C@@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H32O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one](/img/structure/B2727424.png)
![1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2727427.png)
![Methyl (2S)-3-phenyl-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2727429.png)
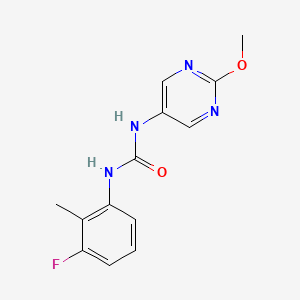
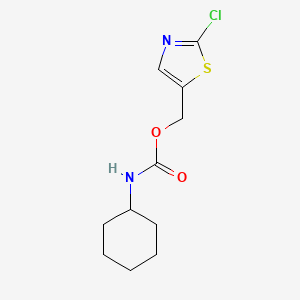
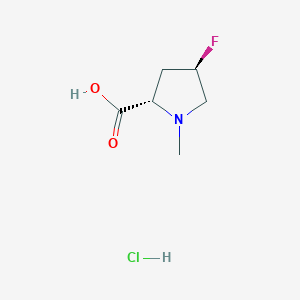
![N-(4-methoxyphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2727435.png)

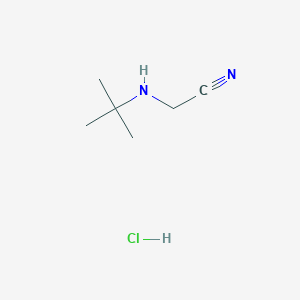
![3-(1-(2-ethoxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2727441.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzamide](/img/structure/B2727442.png)
